(S)-Atenolol is the S-enantiomer of the beta-adrenergic blocking agent atenolol. It is classified as a selective β1-adrenergic receptor antagonist. [, , , ] (S)-Atenolol is a crucial subject in research exploring the stereoselectivity of beta-blockers and the development of enantiopure drugs. [, , , ]
Kinetic Resolution: This method utilizes enzymes, specifically lipases, to selectively react with one enantiomer of a racemic mixture. [, , , , , , , , , ] Researchers have investigated the kinetic resolution of racemic atenolol using lipases from sources like Pseudomonas fluorescens, Candida antarctica, and Candida rugosa. [, , , , , , , ] Various factors like temperature, agitation speed, substrate molar ratio, enzyme loading, solvent, and acyl donor can influence the efficiency and enantioselectivity of the reaction. [, , , ]
Chiral Synthesis: This approach involves building the desired enantiomer from scratch using chiral starting materials or catalysts. [, , , ] One method involves using (S)-epichlorohydrin as a chiral starting material to react with p-hydroxyphenylacetamide, followed by reaction with isopropylamine to yield (S)-atenolol. [, , ]
Preferential Crystallization: This technique involves crystallizing the desired enantiomer from a solution containing both enantiomers. [] Atenolol with high enantiomeric excess can be obtained by preparing the Brønsted's acid salts of atenolol and subjecting them to preferential crystallization. []
(S)-Atenolol exhibits a high affinity for β1-adrenergic receptors located primarily in the heart. [, , , ] By selectively binding to these receptors, it competitively antagonizes the binding of endogenous catecholamines like adrenaline and noradrenaline. This antagonism inhibits the activation of adenylate cyclase, thereby reducing the production of cyclic adenosine monophosphate (cAMP) and ultimately decreasing heart rate and contractility. [, , , ]
Pharmacology: Research focuses on understanding the pharmacokinetic and pharmacodynamic properties of (S)-atenolol compared to the racemic mixture. Studies investigate its absorption, distribution, metabolism, and elimination in various animal models and humans. [, , , , , ]
Drug Discovery & Development: (S)-Atenolol serves as a model compound for developing enantiopure drugs, particularly in the class of beta-blockers. [, , , , , ] Research focuses on developing efficient and cost-effective methods for producing enantiopure (S)-atenolol and investigating its therapeutic potential in comparison to the racemic mixture. [, , , , , ]
Analytical Chemistry: (S)-Atenolol is utilized in developing and validating analytical methods for chiral separation and quantification of beta-blockers. Research explores various techniques, including chiral HPLC, GC-MS, and capillary electrophoresis, to separate and analyze the enantiomers of atenolol and other beta-blockers in various matrices, including pharmaceutical formulations, biological samples, and environmental samples. [, , , , , ]
Materials Science: (S)-Atenolol is used as a template molecule for synthesizing molecularly imprinted polymers (MIPs). These MIPs demonstrate selective binding affinity for (S)-atenolol and can be used in various applications, including separation science, sensor development, and drug delivery. [, , ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2